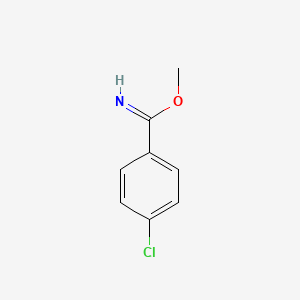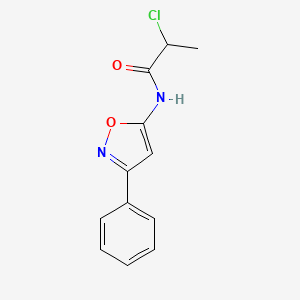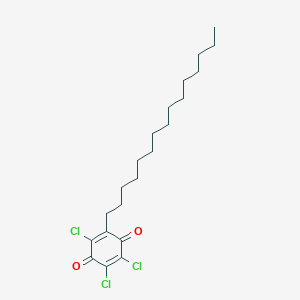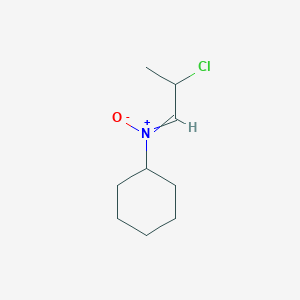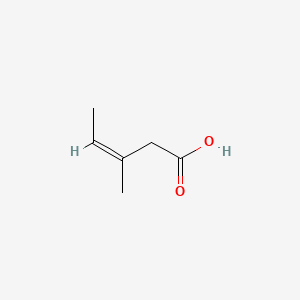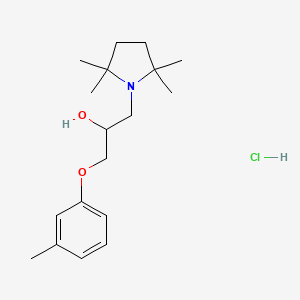
(8-beta)-6-Methylergoline-8-acetamide ditartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-beta)-6-Methylergoline-8-acetamide ditartrate is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique chemical structure, which includes a methylergoline backbone and an acetamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-6-Methylergoline-8-acetamide ditartrate typically involves multiple steps, starting from the basic ergoline structure. The process includes:
N-Alkylation: Introduction of the methyl group at the nitrogen position of the ergoline ring.
Acetylation: Addition of the acetamide group to the ergoline structure.
Tartaric Acid Addition: Formation of the ditartrate salt by reacting the compound with tartaric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(8-beta)-6-Methylergoline-8-acetamide ditartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at various positions on the ergoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified pharmacological properties, which are of interest for further research and development.
Scientific Research Applications
(8-beta)-6-Methylergoline-8-acetamide ditartrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergoline derivatives.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (8-beta)-6-Methylergoline-8-acetamide ditartrate involves its interaction with specific molecular targets, including:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8-beta)-6-Methylergoline-8-acetamide ditartrate is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other ergoline derivatives. Its combination of a methylergoline backbone and an acetamide group makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
41562-69-0 |
|---|---|
Molecular Formula |
C25H33N3O13 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H21N3O.2C4H6O6/c1-20-9-10(6-16(18)21)5-13-12-3-2-4-14-17(12)11(8-19-14)7-15(13)20;2*5-1(3(7)8)2(6)4(9)10/h2-4,8,10,13,15,19H,5-7,9H2,1H3,(H2,18,21);2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,13+,15+;2*1-,2-/m011/s1 |
InChI Key |
QTWZVXVIOJJQTN-WQRMPROISA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(=O)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


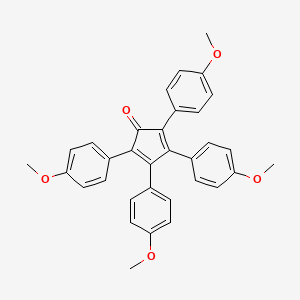
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
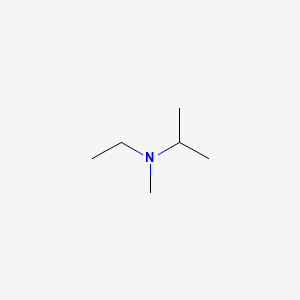
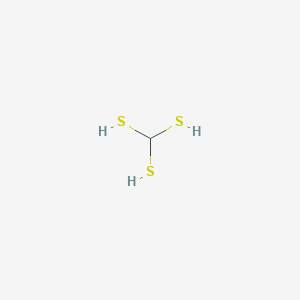
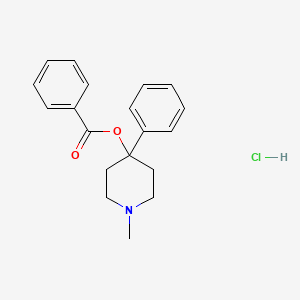
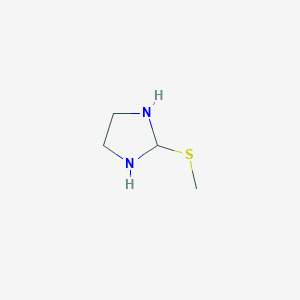
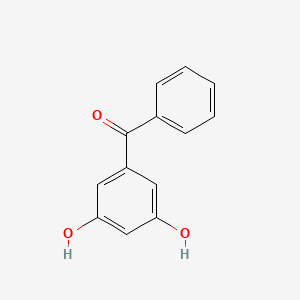
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
